REACTION_CXSMILES
|
[CH3:1][N:2](C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.[Cl:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH2:29][C:30]([OH:32])=O.CN.C(O)C>CN(C)C=O.C(Cl)Cl.C(OCC)(=O)C>[Cl:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH2:29][C:30]([NH:2][CH3:1])=[O:32]
|
Name
|
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
365 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 56 hours at room temperature
|
Duration
|
56 h
|
Type
|
WASH
|
Details
|
washed with a 10% aqueous solution of sodium hydrogensulphate (400 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (2×150 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated solution of sodium hydrogencarbonate (400 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (300 g)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |